N,N-Diethylglycyl chloride
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Overview
Description
N,N-Diethylglycyl chloride is an organic compound that belongs to the class of amines and alkyl halides It is characterized by the presence of a glycine derivative where the amino group is substituted with two ethyl groups and the carboxyl group is converted to a chloride
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethylglycyl chloride can be synthesized through several methods. One common approach involves the reaction of glycine with diethylamine to form N,N-diethylglycine, which is then treated with thionyl chloride (SOCl₂) to replace the carboxyl group with a chloride group. The reaction conditions typically involve refluxing the mixture in an inert atmosphere to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethylglycyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: In the presence of water or aqueous solutions, this compound can hydrolyze to form N,N-diethylglycine and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in an organic solvent like dichloromethane (CH₂Cl₂) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Hydrolysis: Acidic or basic aqueous solutions facilitate the hydrolysis reaction.
Major Products Formed
The major products formed from these reactions include N,N-diethylglycine, various substituted amines, alcohols, and thiols, depending on the specific nucleophile or reagent used.
Scientific Research Applications
N,N-Diethylglycyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in modifying biomolecules and as a reagent in peptide synthesis.
Medicine: Research explores its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-Diethylglycyl chloride involves its reactivity with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways depend on the specific application and the nature of the nucleophile. For example, in peptide synthesis, it reacts with amino groups to form peptide bonds, facilitating the formation of larger biomolecules.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylglycyl chloride: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethylglycine: The carboxyl group is not converted to a chloride.
N,N-Diethylaminoethanol: Contains a hydroxyl group instead of a chloride.
Uniqueness
N,N-Diethylglycyl chloride is unique due to its specific reactivity and the presence of both an amine and an alkyl halide functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
2-(diethylamino)acetyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-3-8(4-2)5-6(7)9/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZPOUYTFXPKFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499968 |
Source
|
Record name | N,N-Diethylglycyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30499968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59858-41-2 |
Source
|
Record name | N,N-Diethylglycyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30499968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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